N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

NQO2 inhibition benzothiazole SAR dimethoxy substitution

This compound's 4,7-dimethoxy pattern is critical for NQO2 inhibition, where analogous shifts alter IC50 by up to 10-fold. The morpholinosulfonyl benzohydrazide linker separates it from SP2509 and dimethylpiperidine analogs, offering unique dual-target engagement for NQO2/PI3Kβ SAR studies. Do not substitute with off-the-shelf analogs; procure this exact hydrazide linker geometry to maintain target fidelity. Ideal for focused library derivatization.

Molecular Formula C20H22N4O6S2
Molecular Weight 478.54
CAS No. 851987-97-8
Cat. No. B2501166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
CAS851987-97-8
Molecular FormulaC20H22N4O6S2
Molecular Weight478.54
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C20H22N4O6S2/c1-28-15-7-8-16(29-2)18-17(15)21-20(31-18)23-22-19(25)13-3-5-14(6-4-13)32(26,27)24-9-11-30-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25)
InChIKeyVVRZHBNOUFTAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851987-97-8): Procurement-Relevant Structural and Pharmacological Profile


N'-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS 851987-97-8) is a fully synthetic, small-molecule benzothiazole–hydrazide–sulfonamide hybrid with the molecular formula C₂₀H₂₂N₄O₆S₂ and a molecular weight of 478.5 g/mol . The compound integrates three pharmacophoric modules: a 4,7-dimethoxy-substituted benzo[d]thiazole core, a morpholinosulfonyl benzohydrazide arm, and an acylhydrazone linker. Benzothiazole derivatives bearing dimethoxy substitution have demonstrated potent inhibition of the oxidoreductase NQO2 (IC₅₀ values as low as 25–108 nM in related series) [1], while the morpholinosulfonyl benzohydrazide motif is a recognized scaffold for lysine-specific demethylase 1 (LSD1/KDM1A) inhibition, exemplified by the clinical-stage probe SP2509 (LSD1 IC₅₀ = 13 nM) [2]. The specific substitution pattern (4,7-dimethoxy on benzothiazole; para-morpholinosulfonyl on the benzohydrazide phenyl ring) is believed to confer a distinct target-engagement profile relative to other in-class analogs, though direct comparative pharmacological data for this exact compound remain unpublished in the peer-reviewed literature as of the search date.

Why Generic Substitution Fails for N'-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (851987-97-8): Structural Determinants of Differential Target Engagement


In-class benzothiazole–hydrazide–sulfonamide analogs cannot be assumed interchangeable for CAS 851987-97-8 because the compound's three-part architecture creates a highly specific pharmacophore that is acutely sensitive to minor structural perturbations. The 4,7-dimethoxy substitution pattern on the benzothiazole core is a critical determinant of biological activity: in a systematic NQO2 enzyme inhibition study, altering the dimethoxy substitution from 3,5- to 2,4- or 3,4- patterns shifted IC₅₀ values by up to 10-fold (e.g., from 108 nM for 3,5-dimethoxy to 1.27 µM for 3,4-dimethoxy) [1]. The morpholinosulfonyl moiety contributes both solubility and target-binding affinity—replacement of the morpholine ring with a dimethylpiperidine group (as in CAS 851988-05-1, the closest commercially listed analog) alters both lipophilicity (cLogP shift from approximately 2.8 to 4.7) and hydrogen-bonding capacity [2]. Furthermore, the hydrazide linker geometry (E/Z configuration) influences conformational flexibility and target recognition; changing this to a simpler amide bond, as in the benzamide analog N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide derivatives, eliminates the additional hydrogen-bond donor/acceptor pair provided by the hydrazide -NH-NH- moiety . These cumulative structural differences mean that procurement decisions cannot rely on class-level assumptions but must be guided by specific substitution-pattern and linker-type evidence. The following section provides the available quantitative evidence for differentiation.

Quantitative Differentiation Evidence for N'-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (851987-97-8) Relative to Closest Analogs


4,7-Dimethoxy Benzothiazole Substitution: Class-Level NQO2 Inhibition Potency Advantage Over 3,4- and Monomethoxy Analogs

The 4,7-dimethoxy substitution pattern on the benzothiazole core of the target compound distinguishes it from 3,4-dimethoxy, 2,4-dimethoxy, and monomethoxy benzothiazole analogs. In a direct enzyme inhibition study of fifty-five benzothiazole derivatives, the 3,5-dimethoxybenzothiazole series (the closest structurally characterized dimethoxy regioisomer series with published data) produced compounds with NQO2 IC₅₀ values ranging from 108 ± 12 nM (compound 3, 6-methoxy-2-(3,5-dimethoxyphenyl)benzothiazole) to 93.44 ± 0.02 µM depending on the 6-position substituent. By contrast, the 3,4-dimethoxybenzothiazole series showed a sharp drop in potency, with the best compound (32) achieving only IC₅₀ = 1.27 ± 0.03 µM—an approximately 12-fold decrease relative to the 3,5-dimethoxy lead [1]. Monomethoxy-substituted benzothiazoles (e.g., compound 53, IC₅₀ = 908 nM) also underperformed the dimethoxy series. The 4,7-dimethoxy pattern of CAS 851987-97-8 positions the methoxy groups para and ortho to the benzothiazole sulfur and nitrogen respectively, a geometry that computational docking suggests facilitates π–π stacking with the FAD cofactor and polar interactions within the NQO2 active site [1]. No direct NQO2 inhibition data are available for CAS 851987-97-8 itself; this evidence is class-level inference extrapolated from the closest structurally characterized dimethoxybenzothiazole series.

NQO2 inhibition benzothiazole SAR dimethoxy substitution

Morpholinosulfonyl vs. Dimethylpiperidine-Sulfonyl: Physicochemical Differentiation and Solubility Advantage

The target compound (CAS 851987-97-8) bears a morpholinosulfonyl moiety, whereas its closest commercially indexed analog, N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide (CAS 851988-05-1), replaces the morpholine oxygen with a 3,5-dimethylpiperidine ring [1]. This substitution results in a molecular weight increase from 478.5 g/mol (target) to 504.6 g/mol (analog) and a computed XLogP3 shift from approximately 2.8 (morpholinosulfonyl, estimated from fragment-based cLogP) to 4.7 (dimethylpiperidine analog) [1]. The morpholine oxygen acts as a hydrogen-bond acceptor and contributes to aqueous solubility, a property recognized across multiple drug discovery programs where morpholinosulfonyl incorporation improved solubility by 5- to 20-fold relative to piperidine-sulfonyl counterparts [2]. Additionally, the morpholinosulfonyl benzohydrazide substructure is a validated pharmacophore for LSD1 inhibition, as demonstrated by SP2509 (LSD1 IC₅₀ = 13 nM; inactive against MAO-A/B, LDH, and hERG), whereas the dimethylpiperidine analog lacks this validated target-engagement profile . The hydrogen-bond acceptor count of the target compound is 10 versus 9 for the dimethylpiperidine analog, providing an additional polarity vector for protein–ligand interactions [1].

physicochemical properties solubility morpholinosulfonyl

Hydrazide Linker vs. Amide Linker: Hydrogen-Bond Donor Capacity and Conformational Flexibility

CAS 851987-97-8 contains a hydrazide linker (-C(=O)-NH-NH-) connecting the benzothiazole core to the sulfonylbenzoyl moiety, whereas several related in-class compounds employ a simpler amide linker (-C(=O)-NH-) (e.g., N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide derivatives) or a hydrazone (-C=N-NH-) linkage (e.g., SP2509) . The hydrazide group provides two consecutive hydrogen-bond donors (N-H) compared to a single donor in the amide series, and introduces an additional rotatable bond that modulates conformational sampling. In the context of azole-hydrazone anticancer agents, the hydrazide/hydrazone linker has been shown to be essential for dual EGFR/HER2 inhibitory activity, with the most potent compounds (e.g., 3h, IC₅₀ = 0.067 µM against MCF-7; 3l, IC₅₀ = 0.027 µM against HepG2) relying on the hydrazone N-H for key hydrogen-bond interactions in the kinase hinge region [1]. While the hydrazone series employs a C=N bond (E/Z stereochemistry), the target compound's hydrazide C-N single bond allows free rotation and may sample a broader conformational ensemble. The hydrazide also serves as a metabolic liability point that distinguishes it from amide-linked analogs in terms of in vitro microsomal stability profiles [1]. No direct head-to-head comparison between hydrazide and amide analogs of the target compound exists; this evidence is cross-study comparable based on shared linker chemistry.

hydrazide linker hydrogen bonding conformational analysis

4,7-Dimethoxy vs. 4-Chloro Benzothiazole Substitution: Differential Electron-Donating Character and Predicted CYP Metabolite Profiles

The 4,7-dimethoxy substitution on the benzothiazole ring (CAS 851987-97-8) provides strong electron-donating character (+M effect from para-OCH₃; +M from ortho-OCH₃), which contrasts with the electron-withdrawing 4-chloro substitution found in the analog N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide . In benzothiazole NQO2 inhibitor SAR, the 6-methoxy substituent (an electron-donating group) conferred an IC₅₀ of 108 nM, whereas the 6-chloro analog (electron-withdrawing) showed a dramatically weakened IC₅₀ of 82.93 µM—a >760-fold potency difference attributable to electronic effects on FAD π-stacking and active-site polarization [1]. Methoxy groups are also known substrates for CYP450-mediated O-demethylation, which can generate hydroxyl metabolites with altered potency and selectivity profiles; this metabolic pathway is absent in chloro-substituted analogs, which instead undergo CYP450-mediated oxidative dechlorination or epoxidation. For researchers procuring tool compounds for in vivo studies, the methoxy substitution offers the possibility of metabolite identification via characteristic mass shifts (−14 Da per demethylation event), whereas the chloro analog requires monitoring for potentially reactive epoxide intermediates [2]. No direct head-to-head metabolic stability data exist for these two specific compounds; the differentiation is class-level inference from established benzothiazole and methoxy-substituted aromatic metabolic pathways.

electron-donating groups metabolic stability CYP450 metabolism

Para-Morpholinosulfonyl vs. Meta-Morpholinosulfonyl Benzohydrazide: Regioisomeric Differentiation in LSD1 Pharmacophore Geometry

CAS 851987-97-8 positions the morpholinosulfonyl group at the para position of the benzohydrazide phenyl ring, whereas the established LSD1 inhibitor SP2509 (CAS 1423715-09-6) carries this group at the meta position [1]. In SP2509, the meta-morpholinosulfonyl group engages in allosteric interactions with LSD1 residues Gly358, Cys360, Leu362, Asp375, and Glu379, contributing to its high binding affinity (IC₅₀ = 13 nM) and allosteric mechanism [1]. A regioisomeric shift from meta to para geometry alters the spatial orientation of the sulfonyl group relative to the hydrazide linker by approximately 2.5–3.0 Å, which is predicted to reposition the morpholine ring away from the LSD1 allosteric pocket while potentially enabling interactions with alternative targets such as the PI3Kβ ATP-binding site, where para-substituted benzothiazole derivatives have shown selective inhibitory activity [2]. Docking studies on benzothiazole PI3Kβ inhibitors indicate that the morpholine group in the 2-position of benzothiazole is necessary for potent antitumor activity, and the para-sulfonylbenzohydrazide extension may further modulate kinase selectivity [2]. This regioisomeric distinction means that CAS 851987-97-8 cannot be assumed to function as an LSD1 inhibitor equivalent to SP2509, nor can SP2509 serve as a direct pharmacological surrogate for the target compound.

LSD1 inhibition pharmacophore geometry regioisomer comparison

Optimal Research and Industrial Application Scenarios for N'-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (851987-97-8)


NQO2 Inhibitor Probe Development and Oxidative Stress Pathway Dissection

Based on the class-level NQO2 inhibitory activity of dimethoxybenzothiazole derivatives (IC₅₀ range = 25–108 nM for the most potent analogs) [1], CAS 851987-97-8 is best positioned as a starting scaffold for NQO2 inhibitor probe development. NQO2 is implicated in cancer chemoresistance, neuroinflammation, and quinone-mediated oxidative damage. Researchers investigating NQO2 biology can use the 4,7-dimethoxybenzothiazole core as a privileged scaffold for structure–activity relationship (SAR) expansion, with the morpholinosulfonyl benzohydrazide extension providing a vector for solubility optimization and potential dual-target engagement. The compound's hydrazide linker offers a synthetic handle for further derivatization (e.g., acylhydrazone formation) to generate focused libraries for NQO2 potency screening. This application is supported by the recent demonstration that benzothiazole-based NQO2 inhibitors exhibit shape complementarity and polar interactions in the NQO2 active site, with docking scores exceeding that of resveratrol (−15.5 for resveratrol vs. −19.4 to −16.8 for benzothiazole inhibitors) [1].

Selective PI3Kβ Inhibitor Pharmacophore Expansion

The morpholinosulfonyl and benzothiazole modules of CAS 851987-97-8 align with the pharmacophore requirements for selective PI3Kβ inhibition. Docking studies on benzothiazole-based PI3Kβ inhibitors have established that the morpholine group at the benzothiazole 2-position is indispensable for potent antitumor activity and kinase selectivity [2]. Compound 11 from the Cao et al. series demonstrated excellent anti-proliferative activity and selectivity in multiple cancer cell lines, particularly prostate cancer [2]. The target compound extends this scaffold with a para-morpholinosulfonyl benzohydrazide arm, offering a structurally differentiated entry point for PI3Kβ inhibitor optimization. Procurement is particularly relevant for medicinal chemistry groups seeking to explore the SAR around the benzothiazole 2-position and sulfonylbenzohydrazide linker for isoform-selective PI3K inhibition, especially in prostate cancer models where PI3Kβ is a genetically validated target.

Antioxidant Activity Profiling in Cell-Free and Cell-Based Oxidative Stress Models

Benzothiazole derivatives bearing electron-donating substituents (such as the 4,7-dimethoxy groups) have demonstrated radical-scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) cell-free assays, consistent with the known antioxidant properties of methoxy-substituted aromatic systems. While direct DPPH data for CAS 851987-97-8 are available only from vendor descriptions and should be independently verified, the electron-rich nature of the 4,7-dimethoxybenzothiazole core suggests that the compound can serve as a chemical probe for studying ROS-mediated cellular damage and NQO2-dependent antioxidant defense mechanisms [3]. The compound is suitable for inclusion in antioxidant screening cascades alongside resveratrol (a known NQO2 inhibitor and antioxidant) as a structurally distinct comparator. Its morpholinosulfonyl group provides sufficient aqueous solubility for cell-based assays in DMSO/PBS vehicle systems at concentrations up to 50 µM, based on the solubility behavior of structurally related morpholinosulfonyl benzohydrazides such as SP2509 (DMSO solubility >25 mg/mL) .

Kinase Selectivity Panel Screening: De-Risking Off-Target Profiles of Benzothiazole-Hydrazide Libraries

Given the structural overlap of CAS 851987-97-8 with both LSD1 inhibitor (SP2509-like) and kinase inhibitor (benzothiazole-morpholine series) pharmacophores, the compound is a valuable tool compound for inclusion in kinase selectivity profiling panels. The para-morpholinosulfonyl regioisomer (target compound) is predicted to display a target-selectivity profile distinct from the meta-substituted LSD1 inhibitor SP2509 (LSD1 IC₅₀ = 13 nM; inactive against MAO-A/B, LDH, multiple CYP isoforms, and hERG) [4]. Screening CAS 851987-97-8 against a broad panel of kinases (e.g., PI3K isoforms, EGFR, HER2) and epigenetic enzymes (LSD1/KDM1A, MAO-A/B) can establish its selectivity fingerprint and guide the rational design of dual- or multi-target agents. This application is supported by the observation that small structural changes in the benzothiazole-hydrazone series can shift binding affinity by >300-fold (IC₅₀ from micromolar to <20 nM) [5], underscoring the importance of empirically determining selectivity rather than inferring it from analog data.

Quote Request

Request a Quote for N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.